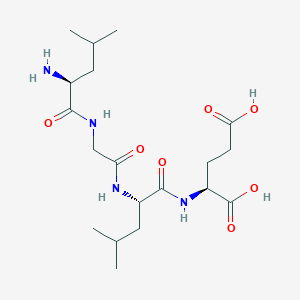
L-Glutamic acid, L-leucylglycyl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, L-leucylglycyl-L-leucyl- is a peptide compound composed of L-glutamic acid, L-leucine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-glutamic acid is a key neurotransmitter in the central nervous system, while L-leucine is an essential amino acid important for protein synthesis and metabolic functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-leucylglycyl-L-leucyl- typically involves peptide bond formation between the constituent amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, offering a more environmentally friendly alternative to chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, L-leucylglycyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert oxo acids back to amino acids.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-glutamic acid can yield 2-oxoglutarate, while reduction can regenerate L-glutamic acid from its oxo form .
Aplicaciones Científicas De Investigación
L-Glutamic acid, L-leucylglycyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for neurological disorders.
Industry: Utilized in the production of biodegradable polymers and as a component in biosensors.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, L-leucylglycyl-L-leucyl- involves its interaction with specific molecular targets and pathways. L-glutamic acid acts as a neurotransmitter by binding to glutamate receptors in the central nervous system, leading to excitatory signaling. L-leucine plays a role in activating the mTOR pathway, which is crucial for protein synthesis and cell growth .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamine: Similar in structure but with an amide group instead of a carboxyl group.
L-Aspartic acid: Similar in structure but with one less methylene group.
L-Alanine: A simpler amino acid with a smaller side chain.
Uniqueness
Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and industrial use .
Propiedades
Número CAS |
587848-60-0 |
|---|---|
Fórmula molecular |
C19H34N4O7 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H34N4O7/c1-10(2)7-12(20)17(27)21-9-15(24)22-14(8-11(3)4)18(28)23-13(19(29)30)5-6-16(25)26/h10-14H,5-9,20H2,1-4H3,(H,21,27)(H,22,24)(H,23,28)(H,25,26)(H,29,30)/t12-,13-,14-/m0/s1 |
Clave InChI |
RMDAQUPRRGPYME-IHRRRGAJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


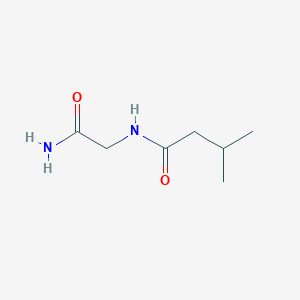
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
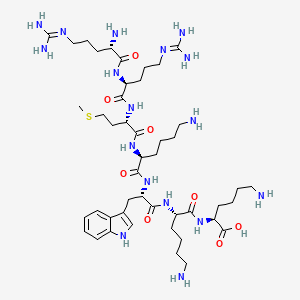
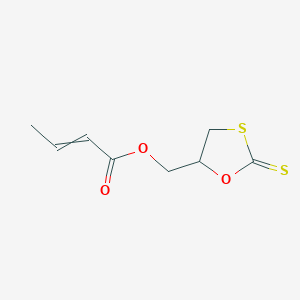
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)


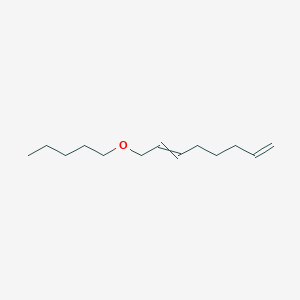


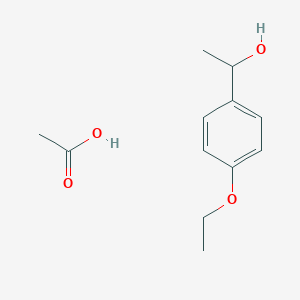

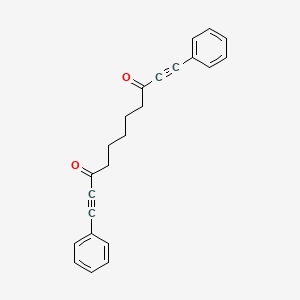
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
